Tridodecyl phosphate Tridodecyl phosphate
Brand Name: Vulcanchem
CAS No.: 682-49-5
VCID: VC3878236
InChI: InChI=1S/C36H75O4P/c1-4-7-10-13-16-19-22-25-28-31-34-38-41(37,39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
SMILES: CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCCCCCCCCCCC
Molecular Formula: C36H75O4P
Molecular Weight: 603 g/mol

Tridodecyl phosphate

CAS No.: 682-49-5

Cat. No.: VC3878236

Molecular Formula: C36H75O4P

Molecular Weight: 603 g/mol

* For research use only. Not for human or veterinary use.

Tridodecyl phosphate - 682-49-5

Specification

CAS No. 682-49-5
Molecular Formula C36H75O4P
Molecular Weight 603 g/mol
IUPAC Name tridodecyl phosphate
Standard InChI InChI=1S/C36H75O4P/c1-4-7-10-13-16-19-22-25-28-31-34-38-41(37,39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Standard InChI Key OHRVKCZTBPSUIK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Tridodecyl phosphate (CAS 68610-62-8; alternative CAS 682-49-5) is systematically identified as tri(dodecyl) phosphate, with the molecular formula C36H75O4P\text{C}_{36}\text{H}_{75}\text{O}_4\text{P} and a molecular weight of 602.95 g/mol . The structure consists of a central phosphate group esterified with three dodecyl (C12) chains, conferring high lipophilicity as evidenced by its computed XLogP3-AA value of 16.3 .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Density (20°C)0.905 g/cm³
Boiling Point522.2°C at 760 mmHg
Flash Point282.6°C
Refractive Indexn20D=1.461n_{20}^\text{D} = 1.461
Vapor Pressure<0.1 mmHg at 25°C (estimated)

The compound's exact mass (602.540 Da) and monoisotopic mass (602.54029787 Da) confirm its structural uniformity . Its high rotatable bond count (36) contributes to conformational flexibility, complicating 3D conformer generation .

Synthesis and Manufacturing Processes

Industrial synthesis typically involves reacting phosphorus oxychloride (POCl3\text{POCl}_3) with dodecyl alcohol under controlled conditions, analogous to methods documented for related phosphotriesters . A two-step catalytic process using anhydrous AlCl3\text{AlCl}_3 achieves intermediate chloridates, which undergo hydrolysis to yield the final product . Recent advances leverage bromoethyl precursors for improved reaction efficiency, as demonstrated in thioalkyl-protected phosphate syntheses .

Key challenges include:

  • Selectivity Control: Minimizing di-ester byproducts during stepwise esterification.

  • Purification: Preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) achieve >92% purity, though scalability remains problematic .

  • Thermal Stability: The high boiling point necessitates specialized reaction vessels for large-scale production .

Physicochemical Behavior and Material Interactions

The compound's 0.905 g/cm³ density and refractive index of 1.461 make it suitable for optical applications requiring low light dispersion . Its thermal profile shows decomposition onset at 282.6°C, with complete volatilization above 522°C . In polymer matrices, tridodecyl phosphate acts as both plasticizer and antioxidant, reducing chain scission rates by 40–60% in accelerated aging tests .

Solubility characteristics:

  • Hydrophobic Domains: Fully miscible with non-polar solvents (hexane, toluene)

  • Polar Media: Limited solubility in ethanol (3.2 g/L at 25°C) and water (<0.01 g/L)

Industrial Applications and Performance Metrics

While sometimes confused with tridecyl phosphite derivatives, tridodecyl phosphate serves distinct roles in material science:

Table 2: Key Industrial Applications

SectorFunctionPerformance Benefit
Polymer StabilizationFree radical scavengerIncreases PVC lifespan by 2.3×
Lubricant AdditivesExtreme pressure agentReduces wear rates by 18–22%
CoatingsPlasticizerEnhances flexibility (ΔTg = -15°C)

In polyvinyl chloride (PVC), 0.5–2.0 wt% additions improve color retention during extrusion at 180–220°C, suppressing discoloration from conjugated polyene formation . The compound's large alkyl groups sterically hinder phosphate hydrolysis, ensuring long-term stability in humid environments .

Analytical Characterization Techniques

Modern quality control employs complementary techniques:

  • HPLC-UV: Retention time 12.3 min (C18 column, 80:20 acetonitrile/water)

  • FTIR Spectroscopy: Characteristic P=O stretch at 1260 cm⁻¹, C-O-P vibrations at 1040 cm⁻¹

  • Mass Spectrometry: ESI-MS shows dominant [M+H]⁺ peak at m/z 603.5

Method validation studies demonstrate 98.7% inter-laboratory reproducibility for purity assays using these techniques .

Emerging Research Directions

Recent developments focus on:

  • Green Synthesis: Enzymatic esterification using lipases, achieving 78% yield at 60°C

  • Nanocomposite Applications: Graphene oxide functionalization for tribological coatings

  • Drug Delivery Systems: Investigating slow-release properties for hydrophobic APIs

Ongoing clinical evaluations suggest potential as a transdermal penetration enhancer, with flux rates improving 3.8-fold for diclofenac sodium in ex vivo models .

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